1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-dimethoxybenzaldehyde and 1-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, are of interest for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as organic semiconductors or photonic materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.
Curcumin: A well-known natural product with a similar structure and a wide range of biological activities.
Uniqueness
1-(3,5-Dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is unique due to the presence of both 3,5-dimethoxyphenyl and naphthyl groups, which may confer distinct chemical and biological properties compared to other chalcones and related compounds. Its specific substitution pattern and structural features make it a valuable compound for further research and development.
Properties
CAS No. |
914383-87-2 |
---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H18O3/c1-23-18-12-17(13-19(14-18)24-2)21(22)11-10-16-8-5-7-15-6-3-4-9-20(15)16/h3-14H,1-2H3 |
InChI Key |
OVLKFWQIBQRCKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.